molecular formula C22H16F2N6O4 B10962385 N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10962385
M. Wt: 466.4 g/mol
InChI Key: QWLQUOGBFBRKBY-UHFFFAOYSA-N
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Description

N-{4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of difluoromethoxyphenyl, pyrimidinyl, nitropyrazolyl, and benzamide groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution:

    Cyclization: Formation of the pyrimidinyl ring through cyclization reactions.

    Nitration: Introduction of the nitro group to the pyrazole ring.

    Amidation: Formation of the benzamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The difluoromethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

N-{4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-{4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

N-{4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16F2N6O4

Molecular Weight

466.4 g/mol

IUPAC Name

N-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C22H16F2N6O4/c23-21(24)34-18-7-5-15(6-8-18)19-9-10-25-22(27-19)28-20(31)16-3-1-14(2-4-16)12-29-13-17(11-26-29)30(32)33/h1-11,13,21H,12H2,(H,25,27,28,31)

InChI Key

QWLQUOGBFBRKBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=NC=CC(=N3)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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